molecular formula C20H14N4O4S B2458996 N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-34-0

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2458996
CAS No.: 941953-34-0
M. Wt: 406.42
InChI Key: JURTUYLMCUEHGZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety, a nitrobenzyl group, and a dihydropyridine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-18(22-20-21-16-8-1-2-9-17(16)29-20)15-7-4-10-23(19(15)26)12-13-5-3-6-14(11-13)24(27)28/h1-11H,12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURTUYLMCUEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Dihydropyridine Core

The synthesis begins with the preparation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative. A cyclocondensation reaction between ethyl acetoacetate and ammonium acetate in acetic acid yields the dihydropyridine core. Subsequent carboxylation at the C3 position is achieved via a Knorr-type reaction using phosphorus oxychloride and dimethylformamide (DMF), producing ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Acetic acid or ethanol
  • Yield: 70–85%

N-Alkylation with 3-Nitrobenzyl Bromide

The introduction of the 3-nitrobenzyl group at the N1 position is performed via alkylation. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is treated with 3-nitrobenzyl bromide in the presence of potassium carbonate in anhydrous DMF.

Optimization Notes :

  • Excess 3-nitrobenzyl bromide (1.2 equiv) improves yield.
  • Reaction time: 12–18 hours at 60°C.
  • Yield: 80–90% after recrystallization from ethanol.

Hydrolysis and Amidation with 2-Aminobenzothiazole

The ethyl ester intermediate undergoes hydrolysis with aqueous sodium hydroxide to yield the free carboxylic acid, which is then coupled with 2-aminobenzothiazole using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide).

Critical Parameters :

  • Coupling reagent: HATU (1.1 equiv) with DIEA (N,N-Diisopropylethylamine) as base.
  • Solvent: Dry dichloromethane or acetonitrile.
  • Reaction time: 4–6 hours at room temperature.
  • Yield: 75–82% after column chromatography.

Table 1: Comparison of Amidation Methods

Coupling Reagent Solvent Temperature Yield (%) Purity (%)
HATU DCM RT 82 98
DCC Acetonitrile 40°C 75 95
EDCI THF RT 68 90

Direct Amidation via Carboxylic Acid Activation

One-Pot Ester-to-Amide Conversion

An alternative route bypasses ester hydrolysis by directly reacting ethyl 1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate with 2-aminobenzothiazole in refluxing xylene. This method leverages the nucleophilicity of the amine and the electrophilicity of the activated ester.

Mechanistic Insight :
Xylene facilitates azeotropic removal of ethanol, driving the reaction toward completion. The absence of water is critical to prevent hydrolysis to the carboxylic acid.

Procedure :

  • Ethyl ester (1 equiv), 2-aminobenzothiazole (1.2 equiv), xylene (5 mL/mmol).
  • Reflux at 140°C for 8 hours.
  • Yield: 85–88% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of the ester and amine in DMF, irradiated at 120°C for 20 minutes, achieves 90% conversion.

Advantages :

  • Reduced side product formation.
  • Energy efficiency.

Alternative Pathways: Isocyanate-Mediated Synthesis

Use of 2-Isocyanatobenzothiazole

A patent-derived method employs 2-isocyanatobenzothiazole reacting with 1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid in tetrahydrofuran (THF).

Reaction Scheme :
$$ \text{Carboxylic Acid} + \text{Isocyanate} \rightarrow \text{Carboxamide} + \text{CO}_2 $$

Conditions :

  • Temperature: 0°C to room temperature.
  • Catalyst: Triethylamine (0.5 equiv).
  • Yield: 78%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallized from ethanol.

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1666 cm⁻¹ (C=O stretch).
  • ¹H NMR (DMSO-d6): δ 8.56 (d, J=9.6 Hz, pyridine-H), 7.98 (d, J=7.6 Hz, benzothiazole-H).
  • X-ray Diffraction : Confirms twist-boat conformation of the dihydropyridine ring in crystalline form.

Challenges and Optimization

Impurity Formation

Residual water during amidation leads to N-arylalkylamine byproducts. Solutions include:

  • Use of molecular sieves.
  • Strict anhydrous conditions.

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors for cyclocondensation, reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as epidermal growth factor receptor (EGFR) by binding to the active site and preventing substrate access . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a benzothiazole ring, a nitrobenzyl group, and a dihydropyridine ring. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₉N₃O₂S
  • Molecular Weight : 283.305 g/mol
  • CAS Number : 69791-43-1
  • LogP : 4.478 (indicating lipophilicity) .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds within the same chemical family. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 µmol/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µmol/mL)MBC (µmol/mL)Activity Type
Compound 4d10.7 - 21.421.4 - 40.2Bacterial
Compound 4pN/AN/AAntifungal
Compound 3hN/AN/AAntifungal

Anticancer Activity

Research has also highlighted the anticancer potential of compounds similar to this compound. A notable study utilized high-pressure synthesis methods to enhance the activity of benzothiazole derivatives against cancer cell lines. The presence of electron-withdrawing groups like nitro on the phenyl ring was found to significantly enhance cytotoxic activity .

Case Study: Cytotoxic Activity

In a comparative analysis, one derivative exhibited an IC₅₀ value of 6.90 µM against HCT-116 cancer cells, outperforming doxorubicin (IC₅₀ = 11.26 µM). This suggests that modifications in the molecular structure can lead to improved therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the benzothiazole and nitrophenyl moieties play crucial roles in defining the biological activity of these compounds. Electron-withdrawing substituents enhance activity, while electron-donating groups tend to reduce it .

Table 2: Structure-Activity Relationships

Substituent TypeEffect on Activity
Electron-withdrawing (e.g., NO₂)Increases activity
Electron-donating (e.g., Me)Decreases activity

Q & A

Q. What are the standard spectroscopic techniques for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for assigning hydrogen and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and nitro (NO₂) groups. For example, ¹H NMR can resolve the benzothiazole and nitrophenyl proton signals, and HRMS ensures a match between observed and calculated m/z values .

Q. What multi-step synthetic routes are commonly used to prepare this compound?

A typical route involves:

  • Step 1 : Cyclization of a β-ketoester precursor under acidic conditions to form the pyridine-2-one core.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to attach the benzothiazole and 3-nitrophenylmethyl groups.
  • Step 3 : Purification via recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to improve yield and purity .

Q. What chemical reactions can this compound undergo for derivatization?

Key reactions include:

  • Oxidation : Conversion of the pyridine ring or nitro group into ketones or carboxylic acids.
  • Reduction : Transformation of nitro to amine or carbonyl to alcohol.
  • Substitution : Replacement of the chlorophenyl group (if present in analogs) with other electrophiles. These modifications are critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?

Discrepancies in yields (e.g., 37% vs. 93% for similar thiazolidinone derivatives) may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates.
  • Catalyst selection : Palladium-based catalysts enhance coupling efficiency.
  • Purification methods : Flash chromatography vs. recrystallization impacts recovery. Systematic Design of Experiments (DoE) using factorial designs can isolate critical variables .

Q. What computational strategies are recommended for predicting reaction pathways or biological targets?

Quantum chemical calculations (e.g., DFT) model reaction energetics and transition states, while molecular docking identifies potential binding interactions with enzymes like kinases or proteases. For example, ICReDD’s integrated computational-experimental workflow accelerates reaction optimization by narrowing experimental conditions .

Q. How should researchers address inconsistent bioactivity data across structural analogs?

Contradictions (e.g., antimicrobial potency in some benzothiazoles but not others) require:

  • Cross-validation : Replicate assays under standardized conditions (pH, cell lines).
  • Physicochemical profiling : Compare logP, solubility, and metabolic stability.
  • Target engagement studies : Use SPR or ITC to measure binding affinity directly. Analog-specific variations in nitro group positioning or steric hindrance may explain discrepancies .

Methodological Best Practices

Q. What experimental design principles apply to optimizing synthetic protocols?

  • Fractional factorial designs : Screen temperature, solvent, and catalyst simultaneously.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables.
  • In-line analytics : Use TLC or HPLC to monitor reaction progress in real time .

Q. How can researchers validate the mechanism of action in biological studies?

  • Knockdown/knockout models : CRISPR-Cas9-edited cell lines confirm target dependency.
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics.
  • Metabolomics : Track downstream metabolic changes via LC-MS .

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